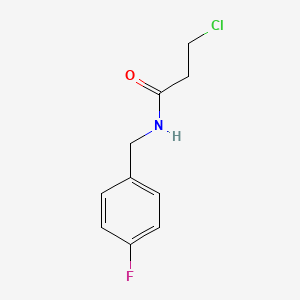
3-chloro-N-(4-fluorobenzyl)propanamide
説明
3-chloro-N-(4-fluorobenzyl)propanamide, also known as CFPA, is a chemical compound that has gained interest in the scientific community due to its potential applications in several fields. It has a molecular weight of 215.65 .
Molecular Structure Analysis
The molecular formula of 3-chloro-N-(4-fluorobenzyl)propanamide is C10H11ClFNO . The InChI code is 1S/C10H11ClFNO/c11-6-5-10(14)13-7-8-1-3-9(12)4-2-8/h1-4H,5-7H2,(H,13,14) .Physical And Chemical Properties Analysis
3-chloro-N-(4-fluorobenzyl)propanamide is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.科学的研究の応用
Cancer Chemotherapy
- 3-Chloro-N-(4-Fluorobenzyl)Propanamide has been studied in the context of cancer chemotherapy. It acts as a reversible and irreversible inhibitor of dihydrofolate reductase, showing clinical promise for use in cancer treatment (Camerman, Smith, & Camerman, 1978).
Antitumor Activity
- Novel compounds related to 3-Chloro-N-(4-Fluorobenzyl)Propanamide have been synthesized and evaluated for their in vitro antitumor activity. Some of these compounds exhibited excellent antitumor properties, showing activities almost equal to or higher than standard drugs against lung, CNS, and breast cancer cells (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).
Anticonvulsant Properties
- Research has been conducted on derivatives of 3-Chloro-N-(4-Fluorobenzyl)Propanamide for their potential as anticonvulsant agents. These studies have identified structurally novel classes of potent and safe anticonvulsants (Pevarello et al., 1998).
Spectroscopic Analysis
- The vibronic emission spectrum of the 3-Chloro-4-Fluorobenzyl radical, related to 3-Chloro-N-(4-Fluorobenzyl)Propanamide, has been observed to study its formation and reaction paths. This spectroscopic analysis is important for understanding the chemical properties of the compound (Lee, 2021).
Radiochemical Synthesis
- Compounds similar to 3-Chloro-N-(4-Fluorobenzyl)Propanamide have been labeled with 18F for clinical PET studies, highlighting its potential use in medical imaging and diagnostics (Iwata et al., 2000).
Enzyme Inhibition for Alzheimer's and Diabetes
- Chloro-/fluorobenzyl-substituted compounds, which are structurally related to 3-Chloro-N-(4-Fluorobenzyl)Propanamide, have been found to be effective inhibitors of enzymes like α-glycosidase and acetylcholinesterase. This is significant for developing new drugs for Alzheimer's disease and diabetes (Bal et al., 2021).
特性
IUPAC Name |
3-chloro-N-[(4-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-6-5-10(14)13-7-8-1-3-9(12)4-2-8/h1-4H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFDRWIRFBXCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30413427 | |
| Record name | 3-chloro-N-(4-fluorobenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-fluorobenzyl)propanamide | |
CAS RN |
544440-95-1 | |
| Record name | 3-chloro-N-(4-fluorobenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




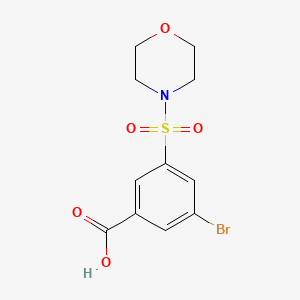
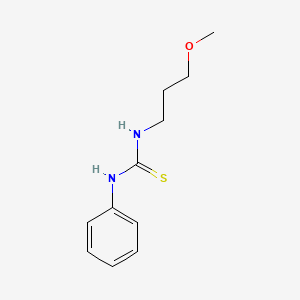


![2-[[[4-(3,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366255.png)

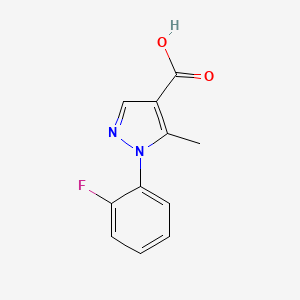


![2-[1-(2,5-Dichloro-3-thienyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B1366281.png)
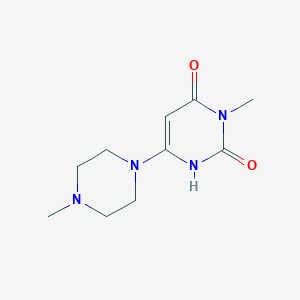
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine](/img/structure/B1366286.png)
